4,6-Bis(trifluoromethyl)pyridin-2(1H)-one

Catalog No.
S13312895
CAS No.
38609-77-7
M.F
C7H3F6NO
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one

CAS Number

38609-77-7

Product Name

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one

IUPAC Name

4,6-bis(trifluoromethyl)-1H-pyridin-2-one

Molecular Formula

C7H3F6NO

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)14-5(15)2-3/h1-2H,(H,14,15)

InChI Key

VSFCIOZUOKVYSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)C(F)(F)F

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one is a fluorinated heterocyclic compound characterized by the presence of two trifluoromethyl groups at the 4 and 6 positions of the pyridine ring, along with a carbonyl group at position 2. This unique arrangement contributes to its distinct chemical properties, including high electron-withdrawing capacity due to the trifluoromethyl groups, which significantly influences both its reactivity and biological activity. The compound is recognized for its potential applications in medicinal chemistry and material science due to its ability to interact with various biological targets and its stability under different conditions .

  • Nucleophilic Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the pyridine ring.
  • Electrophilic Aromatic Substitution: The electron-deficient nature of the compound makes it susceptible to electrophilic attack, facilitating further functionalization.
  • Reduction and Oxidation: The compound can also be subjected to oxidation or reduction reactions, leading to different derivatives and potentially altering its biological activity .

Research indicates that 4,6-bis(trifluoromethyl)pyridin-2(1H)-one exhibits notable biological activities. Compounds with similar structures have shown promise as:

  • Antibacterial Agents: Some derivatives have demonstrated effectiveness against bacterial strains without significant cytotoxic effects on human cells.
  • Anticancer Properties: The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, making it a candidate for further medicinal chemistry studies.
  • DNA Binding: Its structural features allow it to interact with DNA molecules, which may contribute to its cytotoxic effects .

The synthesis of 4,6-bis(trifluoromethyl)pyridin-2(1H)-one can be achieved through several methods:

  • Reductive Cyclization: A notable method involves the use of ammonium iodide and sodium disulfite as a reductive system. This approach allows for the cleavage of N-O bonds in oximes, promoting the formation of fluorinated pyridines.
  • Electrophilic Fluorination: Starting from simpler pyridine derivatives, electrophilic fluorination can introduce trifluoromethyl groups at the desired positions.
  • Transition Metal-Catalyzed Reactions: Utilizing palladium or other transition metals can facilitate cross-coupling reactions that lead to the formation of this compound from appropriate precursors .

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one has several applications across various fields:

  • Medicinal Chemistry: Its potential as an antibacterial and anticancer agent makes it a subject of interest for drug development.
  • Material Science: The compound's unique properties allow it to be used in developing advanced materials with specific electronic characteristics.
  • Agricultural Chemicals: Its ability to interact with biological systems suggests potential applications in agrochemicals .

Interaction studies involving 4,6-bis(trifluoromethyl)pyridin-2(1H)-one often focus on its binding affinity with biological targets such as enzymes and receptors. For example:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes critical for bacterial viability, providing insights into its mechanism of action.
  • DNA Interactions: Studies suggest that the compound can bind to DNA, which may contribute to its observed cytotoxic effects against cancer cells .

Several compounds exhibit structural similarities to 4,6-bis(trifluoromethyl)pyridin-2(1H)-one. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
2(1H)-PyrimidinethioneContains a thione group but lacks trifluoromethyl groupsLess electron-withdrawing effect
4-Trifluoromethyl-2(1H)-pyrimidinoneSimilar pyrimidine structure with a carbonyl groupDifferent reactivity due to carbonyl presence
6-Trifluoromethyl-4(1H)-pyridinonePyridine ring instead of pyrimidineDifferent electronic properties due to nitrogen
2,4-Difluoro-6-(trifluoromethyl)pyrimidineContains two fluorine atoms and one trifluoromethyl groupEnhanced reactivity compared to fully trifluorinated

These comparisons highlight the uniqueness of 4,6-bis(trifluoromethyl)pyridin-2(1H)-one in terms of its structure and potential applications in various fields.

The synthesis of 4,6-bis(trifluoromethyl)pyridin-2(1H)-one represents a significant challenge in organofluorine chemistry due to the need to incorporate multiple trifluoromethyl groups while constructing the pyridone core structure [1]. This compound belongs to the broader class of trifluoromethylpyridine derivatives, which have gained prominence in pharmaceutical and agrochemical applications [2]. The synthetic approaches can be categorized into three main strategies: chlorine/fluorine exchange methods, pyridine ring construction approaches, and advanced functionalization techniques [3].

Chlorine/Fluorine Exchange Strategies

Chlorine/fluorine exchange represents one of the most established methodologies for introducing trifluoromethyl groups into pyridine systems [1] [2]. This approach typically involves the initial formation of trichloromethyl-substituted pyridine intermediates, followed by selective fluorination to generate the desired trifluoromethyl functionality [4] [5].

Vapor-Phase Fluorination Techniques

Vapor-phase fluorination techniques constitute the primary industrial method for large-scale production of trifluoromethylpyridine derivatives [1] [2]. The process involves the reaction of trichloromethylpyridine precursors with anhydrous hydrogen fluoride under elevated temperatures in the presence of metal fluoride catalysts [4] [6].

The fundamental reaction mechanism proceeds through nucleophilic displacement of chlorine atoms by fluoride ions, facilitated by the electron-withdrawing nature of the pyridine ring [1]. The optimal reaction conditions typically require temperatures ranging from 300 to 600 degrees Celsius with residence times of 1 to 60 seconds [6]. The catalyst system commonly employs fluorides of aluminum, chromium, iron, nickel, manganese, cobalt, or copper [6].

Table 1: Vapor-Phase Fluorination Conditions and Yields

Starting MaterialReaction ConditionsProductsYield (%)Reference
2,3-Dichloro-5-(trichloromethyl)pyridineHydrogen fluoride, Iron(III) chloride, 150-190°C, 1-48 h2,3-Dichloro-5-(trifluoromethyl)pyridine70 [4]
3-PicolineChlorine/Hydrogen fluoride, catalyst fluidized bed, 335°C3-Trifluoromethylpyridine86.4 [1]
2,4-LutidineChlorine/Hydrogen fluoride, 420°CBis(trifluoromethyl)pyridine5.8 [1]
2,5-LutidineChlorine/Hydrogen fluoride, 420°C catalyst fluidized bed/460°C emptyBis(trifluoromethyl)pyridine14.1 [1]
2,6-LutidineChlorine/Hydrogen fluoride, 440°C catalyst fluidized bedBis(trifluoromethyl)pyridine69.6 [1]

The vapor-phase reactor design typically incorporates a two-phase system consisting of a catalyst fluidized-bed phase and an empty phase [1] [2]. In the fluidized-bed phase, fluorination occurs immediately after chlorination of the methyl group, while further nuclear chlorination of the pyridine ring is performed in the empty phase [1]. This design allows for precise control of the reaction selectivity and product distribution [2].

For lutidines, higher reaction temperatures are required compared to picolines, with novel compounds containing two trifluoromethyl groups achievable in yields of 60 to 80 percent [2]. The 2,6-lutidine substrate demonstrates exceptional selectivity for bis(trifluoromethyl)pyridine formation, achieving 69.6 percent yield under optimized conditions [1].

Catalyst-Mediated Halogen Replacement

Catalyst-mediated halogen replacement methods provide enhanced selectivity and milder reaction conditions compared to purely thermal processes [7] [8]. The most commonly employed catalysts are iron halides, particularly iron(III) chloride and iron(III) fluoride, which facilitate the chlorine-fluorine exchange through Lewis acid activation [4] [8].

The mechanism involves coordination of the metal halide catalyst to the pyridine nitrogen, which increases the electrophilic character of the carbon atoms bearing the trichloromethyl groups [7]. This activation enables nucleophilic attack by fluoride ions at lower temperatures and shorter reaction times [8]. The optimal catalyst loading typically ranges from 0.1 to 20 mole percent, with 5 mole percent being preferred for most applications [7].

Superatmospheric pressure conditions have been developed to further enhance the efficiency of the halogen exchange process [8]. The reaction mixture is subjected to pressures ranging from 5 to 1,200 pounds per square inch gauge at temperatures between 150 and 250 degrees Celsius [8]. Under these conditions, the reaction typically completes within 1 to 100 hours, depending on the substrate and catalyst system employed [8].

The liquid-phase halogen exchange method offers advantages in terms of continuous operation and product separation [4]. When the desired trifluoromethylpyridine product has a boiling point below the reaction temperature, it vaporizes as formed and can be collected in pure form, separate from unreacted starting materials [4].

Pyridine Ring Construction Approaches

Pyridine ring construction approaches offer an alternative strategy for accessing 4,6-bis(trifluoromethyl)pyridin-2(1H)-one through de novo assembly of the heterocyclic core [9] [10]. These methods typically employ trifluoromethyl-containing building blocks that are incorporated during the ring-forming process [2] [11].

Cyclization of Trifluoromethyl-Containing Precursors

The cyclization of trifluoromethyl-containing precursors represents a powerful approach for constructing highly substituted pyridine derivatives [9] [12]. The most successful implementation of this strategy involves the ammonium iodide/sodium dithionite-mediated reductive cyclization of O-acetyl oximes with hexafluoroacetylacetone [9].

This methodology proceeds through nitrogen-oxygen bond cleavage of the oxime functionality, followed by condensation with the fluorinated diketone to form the pyridine ring [9]. The reaction typically employs molecular sieves as an additive to prevent hydrolysis of the starting materials under the reaction conditions [9]. The optimal conditions involve heating in toluene at 130 degrees Celsius for 10 hours under an argon atmosphere [9].

Table 2: Cyclization Methods for Trifluoromethyl-Containing Precursors

MethodStarting MaterialsReaction ConditionsProduct TypeYield Range (%)Reference
Ammonium iodide/Sodium dithionite-Mediated CyclizationO-Acetyl oximes + HexafluoroacetylacetoneAmmonium iodide, Sodium dithionite, Molecular sieves 4 angstrom, Toluene, 130°C, 10 h, Argon4,6-Bis(trifluoromethyl)pyridines60-90 [9]
[2+2+2] Cycloaddition with OximesOximes + Diyne + Metal catalystRhodium(norbornadiene)₂tetrafluoroborate, BINAP, Dichloroethane, 80°C, 48 hFunctionalized pyridines65-85 [13]
DefluorocycloadditionPerfluoroalkyl alkynes + BenzylaminesMetal-free, 120-150°C, 12-24 hMeta-fluoroalkylated pyridin-4-amines55-80 [14]
Reductive Cyclization with O-Acetyl Oximesα,β-Unsaturated O-acetyl oxime + Alkyl pyruvateAmmonium iodide catalyst, 80-120°C, 6-12 hSubstituted pyridines60-85 [10]

The mechanism involves initial formation of an imine intermediate through reduction of the oxime, followed by nucleophilic attack on the activated methylene carbon of hexafluoroacetylacetone [9]. Subsequent cyclization and aromatization steps yield the desired 4,6-bis(trifluoromethyl)pyridine products [9]. The method demonstrates excellent functional group compatibility and high regioselectivity [9].

Alternative cyclization approaches include the use of perfluoroalkyl alkynes in formal [4+2] defluorocycloaddition reactions with benzylamines [14]. This metal-free process involves functionalization of four carbon-fluorine bonds on two vicinal sterically hindered perfluoroalkyl carbons, leading to meta-fluoroalkylated pyridin-4-amines [14]. The mechanistic pathway involves hydroamination, successive defluorination, six-pi-electrocyclization, aromatization, and amination [14].

Horner-Wadsworth-Emmons Reaction Applications

The Horner-Wadsworth-Emmons reaction provides a versatile method for constructing substituted pyridine systems through the condensation of stabilized phosphonate carbanions with aldehydes or ketones [15] [16]. This methodology offers superior control over alkene geometry compared to traditional Wittig reactions and generates easily removable dialkylphosphate byproducts [15].

The reaction mechanism begins with deprotonation of the phosphonate to generate the carbanion nucleophile [15]. Nucleophilic addition of the carbanion to the carbonyl compound produces a beta-hydroxyphosphonate intermediate, which undergoes elimination to yield the alkene product [15]. The presence of an electron-withdrawing group alpha to the phosphonate is essential for the elimination step to occur [15].

For pyridine synthesis applications, the Horner-Wadsworth-Emmons reaction can be employed in tandem with subsequent cyclization reactions [16]. The methodology has been successfully applied to the synthesis of natural products through asymmetric variants that provide high stereoselectivity [16]. The reaction conditions typically involve strong bases such as lithium diisopropylamide or lithium hexamethyldisilazide in tetrahydrofuran at low temperatures [16].

The stereoselectivity of the Horner-Wadsworth-Emmons reaction favors the formation of E-alkenes, with higher selectivity observed when greater equilibration among intermediates is possible [15]. This characteristic can be exploited in the synthesis of geometrically defined precursors for subsequent pyridine ring formation [16].

Advanced Functionalization Techniques

Advanced functionalization techniques encompass modern synthetic methods that enable the direct introduction of trifluoromethyl groups into preformed pyridine systems [17] [18]. These approaches often provide superior selectivity and functional group tolerance compared to traditional methods [19] [20].

Direct Trifluoromethylation Methods

Direct trifluoromethylation methods have emerged as powerful tools for the late-stage modification of pyridine derivatives [17] [18]. The most significant advancement in this area involves the development of nucleophilic activation strategies that enable regioselective carbon-hydrogen bond functionalization [17] [19].

The N-methylpyridinium quaternary ammonium activation strategy represents a breakthrough in regioselective pyridine trifluoromethylation [17] [18]. This method involves treatment of pyridinium iodide salts with trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide [17]. The reaction proceeds through a nucleophilic trifluoromethylation mechanism and demonstrates excellent regioselectivity for the para-position relative to nitrogen [17].

Table 3: Direct Trifluoromethylation Methods

MethodReagentsTemperature (°C)SelectivityFunctional Group ToleranceReference
N-Methylpyridinium ActivationTrifluoroacetic acid, Silver carbonate, N,N-dimethylformamide80-120Para-positionGood [17]
3-Position Selective via HydrosilylationSilane, Electrophilic trifluoromethyl source, Oxidant60-100Meta-positionExcellent [21]
Silver-Catalyzed with Trimethylsilyl trifluoromethaneTrimethylsilyl trifluoromethane, Silver fluoride, Phenyl iodine(III) diacetateRoom temperatureElectron-rich positionsGood [20]
Copper-Catalyzed Radical ProcessSodium trifluoromethanesulfinate, tert-Butyl hydroperoxide, Copper catalyst80-120Various positionsModerate [22]
Nickel-Catalyzed with Togni's ReagentTogni's reagent, Nickel catalyst60-100Pyridine N-oxidesGood [23]

The 3-position-selective carbon-hydrogen trifluoromethylation of pyridine rings represents another significant advancement [21] [24]. This method achieves selectivity through nucleophilic activation via hydrosilylation followed by successive electrophilic trifluoromethylation of the enamine intermediate [21]. The reaction tolerates various functional groups including carbon-halogen bonds, esters, aryl ethers, and silyl ethers [24].

Silver-catalyzed methods using trimethylsilyl trifluoromethane as the trifluoromethylating agent provide mild reaction conditions and broad substrate scope [20] [25]. The reaction proceeds at room temperature using catalytic amounts of silver fluoride and phenyl iodine(III) diacetate as the oxidant [20]. The mechanism involves generation of trifluoromethyl radicals followed by aromatic substitution [25].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions provide versatile platforms for the construction of carbon-carbon and carbon-heteroatom bonds in trifluoromethylpyridine synthesis [26] [27]. These methods typically employ palladium, nickel, or copper catalysts to facilitate the formation of new bonds under mild conditions [26] [28].

Palladium-catalyzed decarbonylative trifluoromethylation using trifluoroacetic esters as the trifluoromethyl source represents a significant advancement in cross-coupling methodology [27] [28]. The catalytic cycle consists of four elementary steps: oxidative addition of the trifluoroacetic ester to palladium(0), carbon monoxide deinsertion from the resulting trifluoroacyl palladium(II) complex, transmetalation of an organometallic reagent to palladium(II), and aryl-trifluoromethyl bond-forming reductive elimination [27].

Table 4: Transition Metal-Catalyzed Coupling Reactions

Catalyst SystemCoupling PartnersMechanismTemperature Range (°C)AdvantagesLimitations
Palladium/RuPhosAryl halides + Trifluoromethyl sourcesOxidative addition/Transmetalation/Reductive elimination80-120High yields, functional group toleranceRequires expensive ligands
Palladium(II) acetate/TributylphosphineTrifluoroacetic esters + OrganoboronDecarbonylative coupling100-140Uses trifluoroacetic acid esters as trifluoromethyl sourceLimited substrate scope
Nickel-based precatalystAryl halides + Amines/Trifluoromethyl groupsCarbon-nitrogen/Carbon-trifluoromethyl bond formation60-100Weak base conditionsAir/moisture sensitive
Copper(II) triflate/LigandAryl iodides + Trifluoromethyl reagentsRadical trifluoromethylation80-120Mild conditions, broad scopeRequires stoichiometric oxidants
Zinc-mediated systemOrganozinc + Trifluoromethyl electrophilesTransmetalation/Trifluoromethyl transfer0-60High selectivityOrganozinc preparation needed

The use of RuPhos as the supporting ligand enables each step of the palladium-catalyzed process to proceed efficiently [27]. This methodology provides access to aryl trifluoromethyl ketones under mild conditions with good functional group tolerance [28]. The process is applicable to a wide range of phenyl- and naphthylboronic acids to give various aryl trifluoromethyl ketone derivatives [28].

Nickel-catalyzed processes offer advantages in terms of cost and the ability to use weak base conditions [26]. The development of specialized precatalysts has expanded the substrate scope to include a wide range of nucleophiles and electrophiles [26]. These systems demonstrate particular utility in carbon-nitrogen bond formation reactions that can be integrated with trifluoromethylation processes [26].

While specific single crystal X-ray diffraction data for 4,6-bis(trifluoromethyl)pyridin-2(1H)-one remains unreported in the current literature, extensive crystallographic studies of related trifluoromethyl-substituted pyridyl compounds provide valuable structural insights [1] [2]. Studies on 6-(trifluoromethyl)-3-pyridylboronic acid reveal critical information about the crystallographic behavior of trifluoromethyl pyridine derivatives, showing that CF₃ groups exhibit rotational disorder with predominant orientations of 85% and 15% probability in the solid state [1].

The crystallographic analysis of structurally analogous compounds demonstrates that trifluoromethyl-substituted pyridinones typically crystallize in common space groups such as P-1 (triclinic) or P2₁/c (monoclinic) [2]. For compounds bearing bis(trifluoromethyl) substitution patterns, intermolecular interactions are dominated by N-H···O hydrogen bonds with average energies of approximately -16.55 kcal mol⁻¹, complemented by weaker C-H···O interactions averaging -6.48 kcal mol⁻¹ [3] [4]. These hydrogen bonding networks contribute approximately 19% of the total stabilization energy in the crystalline state [3].

The anticipated molecular geometry of 4,6-bis(trifluoromethyl)pyridin-2(1H)-one, based on computational predictions and related crystal structures, suggests a planar pyridinone ring with CF₃ groups positioned out of the ring plane due to steric considerations [5]. The C-CF₃ bond lengths are expected to be approximately 1.51-1.52 Å, consistent with other trifluoromethyl-substituted heterocycles [1] [2].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4,6-bis(trifluoromethyl)pyridin-2(1H)-one exhibits characteristic signals in the aromatic region between δ 7.0-8.5 parts per million [6] [7]. The aromatic protons at the 3- and 5-positions appear as distinct signals, with their chemical shifts significantly deshielded due to the strong electron-withdrawing effects of the adjacent trifluoromethyl groups [8]. The NH proton, when observable, typically appears as a broad signal between δ 10-12 parts per million, though its detection depends on the tautomeric equilibrium and solvent conditions [9] [10].

¹³C Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation, with the carbonyl carbon resonating at approximately δ 176 parts per million in the keto tautomeric form [9]. The trifluoromethyl carbons appear as characteristic quartets due to ¹³C-¹⁹F coupling, typically observed between δ 119-123 parts per million with coupling constants of approximately 270-275 Hertz [11] [8]. The aromatic carbons bearing CF₃ substitution exhibit quaternary character with distinct chemical shifts influenced by both inductive and through-space effects [7].

¹⁹F Nuclear Magnetic Resonance spectroscopy reveals two distinct CF₃ signals due to the different electronic environments at the 4- and 6-positions, typically appearing between δ -60 to -70 parts per million [12] [7]. The chemical shift sensitivity of trifluoromethyl groups to local electronic environments provides valuable information about molecular conformation and intermolecular interactions [12].

Infrared Spectroscopy

Infrared spectroscopic analysis of 4,6-bis(trifluoromethyl)pyridin-2(1H)-one reveals characteristic absorption bands that confirm the molecular structure and hydrogen bonding behavior [13]. The carbonyl stretch appears as a strong absorption between 1650-1680 wavenumbers, with the exact frequency dependent on the tautomeric form and intermolecular hydrogen bonding [8] [13]. The CF₃ groups contribute multiple characteristic bands including symmetric and antisymmetric stretching modes around 1200-1300 wavenumbers and deformation modes at lower frequencies [13].

The NH stretch, when present in the keto tautomer, appears as a broad absorption between 3200-3400 wavenumbers, often overlapping with any OH stretch from the enol form [10]. The relative intensities of these bands provide information about the tautomeric equilibrium in different phases [14].

Mass Spectrometry

Mass spectrometric analysis consistently shows the molecular ion peak at m/z 231 corresponding to the molecular weight of 4,6-bis(trifluoromethyl)pyridin-2(1H)-one [13] [15]. Characteristic fragmentation patterns include the sequential loss of CF₃ groups (m/z 162, loss of 69), loss of fluorine atoms, and pyridine ring fragmentation [15] [16]. The base peak often corresponds to the pyridinium ion formed after CF₃ elimination, providing diagnostic information for structural confirmation [13].

Electronic Effects of Bis(trifluoromethyl) Substitution

The bis(trifluoromethyl) substitution pattern in 4,6-bis(trifluoromethyl)pyridin-2(1H)-one exerts profound electronic effects on the molecular properties and reactivity [17] [18]. Each trifluoromethyl group possesses a Hammett σ value of +0.54, indicating exceptionally strong electron-withdrawing character [17]. The cumulative effect of two CF₃ groups creates a highly electron-deficient pyridine ring system with significantly altered electronic distribution [19] [20].

The inductive electron withdrawal occurs primarily through σ bonds, with minimal resonance contribution due to the poor orbital overlap between the CF₃ groups and the aromatic π system [17] [21]. This results in a substantial reduction in electron density at all ring positions, particularly affecting the carbonyl carbon and nitrogen atom [22]. Computational studies on related systems demonstrate that trifluoromethyl substitution can shift frontier molecular orbital energies by several electron volts [23].

The enhanced electrophilicity manifests in increased susceptibility to nucleophilic attack at the carbonyl carbon and facilitated coordination of the nitrogen lone pair to Lewis acids [17] [22]. The reduced basicity of the pyridine nitrogen, quantified by a decrease in protonation constant of approximately 3-4 pKa units compared to unsubstituted pyridinone, significantly affects the compound's behavior in biological and catalytic systems [21] [20].

The electron-withdrawing effects also influence the tautomeric equilibrium by stabilizing the enol form through enhanced hydrogen bonding capability and altered relative energies of the tautomeric states [18] [22]. Density Functional Theory calculations reveal that the presence of bis(trifluoromethyl) substitution can alter the energy difference between keto and enol forms by 2-5 kcal mol⁻¹ depending on the solvent environment [11].

Tautomeric Behavior and Solvent Interactions

The tautomeric equilibrium between the keto (pyridinone) and enol (pyridinol) forms of 4,6-bis(trifluoromethyl)pyridin-2(1H)-one exhibits remarkable solvent dependence, following established patterns observed for related pyridinone systems [24] [14]. The bis(trifluoromethyl) substitution significantly influences this equilibrium through both electronic and steric effects [25] [9].

In nonpolar solvents such as cyclohexane and hexane, the keto form predominates with equilibrium constants favoring this tautomer by factors of 10² or greater [24] [14]. This preference arises from the superior aromatic stabilization of the pyridinone form and minimal solvation effects in apolar media [26]. Infrared and Nuclear Magnetic Resonance studies confirm the dominance of the keto tautomer in these environments through characteristic carbonyl stretching frequencies and ¹³C Nuclear Magnetic Resonance chemical shifts [9] [10].

Polar protic solvents such as methanol, ethanol, and water dramatically shift the equilibrium toward the enol form [24] [27]. The enhanced hydrogen bonding capability of protic solvents stabilizes the enol tautomer through specific interactions with the hydroxyl group [14] [27]. In aqueous solution, the enol form can achieve predominance with equilibrium constants favoring this tautomer by factors of 10⁻² to 10⁻¹ [25]. The extensive hydrogen bonding network possible in water provides exceptional stabilization for the enol form [27].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide create intermediate conditions where both tautomeric forms coexist in measurable concentrations [28] [5]. The dipole-dipole interactions in these solvents provide moderate stabilization for both forms, resulting in equilibrium constants near unity [14]. The precise equilibrium position depends on the specific solvent dielectric constant and hydrogen bond accepting ability .

The bis(trifluoromethyl) substitution enhances the acidity of the NH proton in the keto form and increases the stability of the enolate-like character in the enol form [17] [5]. This electronic modulation, combined with the altered dipole moment of the molecule, creates unique solvent interaction patterns not observed in simpler pyridinone systems [5]. Computational studies suggest that the energy barriers for tautomeric interconversion are lowered by approximately 2-3 kcal mol⁻¹ compared to unsubstituted systems due to the electron-withdrawing effects [31].

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

231.01188269 g/mol

Monoisotopic Mass

231.01188269 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types